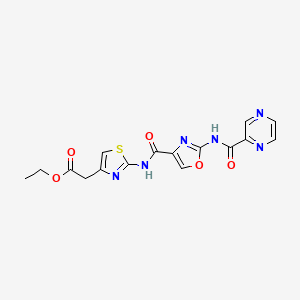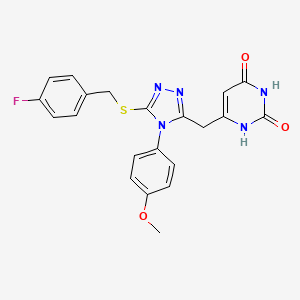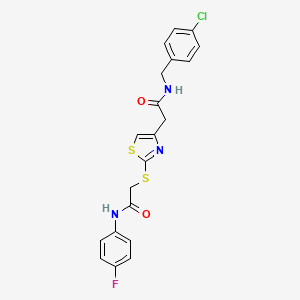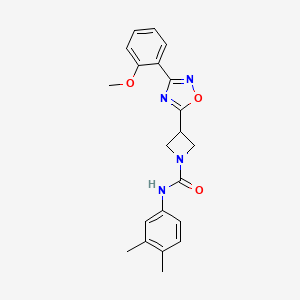![molecular formula C14H20N2O B2923277 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide CAS No. 251097-29-7](/img/structure/B2923277.png)
2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide” is a chemical compound with the molecular formula C14H20N2O . It is also known as Propanamide, 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of “2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide” can be analyzed using various spectroscopic methods such as FTIR, UV, and NMR . The structural properties and quantum chemical calculations can be carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide” can be analyzed using various methods. For instance, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths can be investigated .Applications De Recherche Scientifique
Anticonvulsant Activity
Design, Synthesis, and Anticonvulsant Activity
A series of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides have been synthesized, displaying potential as anticonvulsant agents. These compounds fuse chemical fragments of clinically relevant antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Initial screenings in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests have shown promising broad spectra of anticonvulsant activity. Compound 4, in particular, demonstrated favorable anticonvulsant properties and a better safety profile compared to model antiepileptic drugs (AEDs) (Kamiński et al., 2016).
Antagonist and Agonist Activity
mGlu5 Receptor Antagonist with Anxiolytic Activity
Research into 2-methyl-6-(phenylethynyl)pyridine derivatives, such as compound 9, has shown significant potential as highly selective mGlu5 receptor antagonists. These compounds have been evaluated for their anxiolytic activity, demonstrating potency in relevant models (Cosford et al., 2003).
CB2 Cannabinoid Receptor Agonist for Neuropathic Pain
Novel pyridine derivatives have been discovered as potent and selective CB2 cannabinoid receptor agonists, showing efficacy in a rat model of neuropathic pain after oral administration. This highlights the therapeutic potential of these compounds in treating pain without the psychoactive effects associated with CB1 receptor activation (Chu et al., 2009).
Anticancer Activity
Synthesis and Anticancer Activity of Derivatives
A study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides reveals a convenient synthesis method and their potential as anticancer agents. The antiproliferative activity of these compounds was tested against human HCT-116 and MCF-7 cell lines, with several derivatives showing promising IC50 values compared to the reference drug doxorubicin. The quinoxaline ring, carrying a peptidomimetic side chain, was identified as a suitable scaffold for further exploration in anticancer drug development (El Rayes et al., 2019).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it interacts with the μ-opioid receptor, leading to a series of downstream effects .
Biochemical Pathways
It is anticipated that the metabolism of this compound would involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Similar compounds have been associated with severe adverse effects, including addiction, coma, and death .
Propriétés
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)14(17)15-12-5-7-13(8-6-12)16-9-3-4-10-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLUOLIRIUFVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-methoxypropyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923199.png)
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B2923200.png)


![11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2923204.png)
![N-cyclopentyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2923206.png)
![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)

![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)